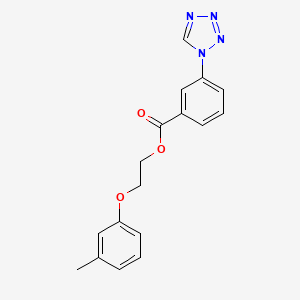![molecular formula C20H20N4O3 B7681066 [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TBOA is a promising tool for studying the role of EAATs in various physiological and pathological conditions.
Mecanismo De Acción
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate inhibits EAATs by binding to the substrate-binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
This compound has been shown to increase extracellular glutamate levels in the CNS, leading to increased excitatory neurotransmission and neuronal activity. This can have both beneficial and detrimental effects, depending on the context. This compound has been shown to induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. This compound has also been shown to have neuroprotective effects in stroke and neurodegenerative diseases, possibly through its ability to increase extracellular glutamate levels and enhance neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of these transporters in various physiological and pathological conditions. However, this compound has limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate the interpretation of results. In addition, this compound is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate. One area of interest is the development of more selective and potent EAAT inhibitors that can be used in vivo. Another area of interest is the investigation of the role of EAATs in addiction and drug-seeking behavior, as glutamate signaling has been implicated in these processes. Finally, further research is needed to elucidate the physiological and pathological roles of EAATs in the CNS, and how their dysregulation contributes to various diseases and conditions.
Métodos De Síntesis
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of tetrazole with 4-tert-butylphenylacetonitrile, followed by the reaction of the resulting compound with 3-hydroxybenzoic acid. The final product is obtained after purification via column chromatography.
Aplicaciones Científicas De Investigación
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been widely used in scientific research to investigate the role of EAATs in various diseases and conditions, including epilepsy, stroke, neurodegenerative disorders, and addiction. This compound has been shown to increase extracellular glutamate levels and induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. This compound has also been used to study the neuroprotective effects of EAATs in stroke and neurodegenerative diseases. In addition, this compound has been used to investigate the role of EAATs in addiction, as glutamate signaling has been implicated in drug-seeking behavior.
Propiedades
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)16-9-7-14(8-10-16)18(25)12-27-19(26)15-5-4-6-17(11-15)24-13-21-22-23-24/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPBKZNLGVLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B7680984.png)

![2-(2-Bromophenoxy)-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7681001.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B7681007.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
![N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7681022.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea](/img/structure/B7681048.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)


